molecular formula C19H21N5O3 B2863062 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034580-30-6

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2863062
CAS No.: 2034580-30-6
M. Wt: 367.409
InChI Key: LPONRRSTXYLONK-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This complex compound features a benzimidazole core linked via an ethanone bridge to a piperidine ring that is further substituted with a 6-methoxypyrazine group. The benzimidazole moiety is a privileged scaffold in drug discovery, known for its ability to interact with various enzymatic targets, often mimicking purine nucleotides. This structural characteristic suggests potential application as a key intermediate or investigative tool in the development of protein kinase inhibitors. Kinase inhibition is a major area of focus for research into new anticancer and anti-inflammatory agents. The specific molecular architecture, combining multiple nitrogen-containing heterocycles, indicates that this compound may act by binding to the ATP-binding site of target kinases, thereby modulating signaling pathways within cells. Researchers can utilize this compound as a precursor for further chemical functionalization or as a pharmacological probe to study specific biological pathways in a laboratory setting. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-26-17-9-20-10-18(22-17)27-14-5-4-8-23(11-14)19(25)12-24-13-21-15-6-2-3-7-16(15)24/h2-3,6-7,9-10,13-14H,4-5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPONRRSTXYLONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with the benzimidazole core.

    Methoxypyrazine Substitution: The final step involves the substitution of the piperidine ring with a methoxypyrazine moiety, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions can vary, but common reagents include halogenated compounds and strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Moieties

  • Pyridazin-3-yl () : Pyridazine’s electron-deficient nature increases reactivity but may reduce metabolic stability compared to methoxypyrazine .

Linker Flexibility

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, which may enhance entropic binding but reduce selectivity .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 336.38 g/mol

Antimicrobial Activity

Research indicates that compounds with benzodiazole and piperidine moieties often exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains, showing promising results for benzodiazole derivatives .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

A case study involving a related compound showed:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 25 µM after 48 hours of treatment

This suggests that the compound may also exhibit cytotoxic effects against cancer cells, warranting further investigation into its mechanisms.

Neuropharmacological Effects

The benzodiazole structure is known for its interaction with neurotransmitter systems. Preliminary studies indicate that derivatives can modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .

In behavioral assays, compounds similar to this one have shown:

Test Effect Observed
Open Field TestIncreased locomotion
Elevated Plus MazeAnxiolytic-like effects observed

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : Interaction with serotonin (5HT) and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.

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